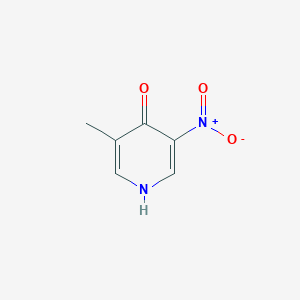

3-Methyl-5-nitropyridin-4-ol

Description

Historical Perspectives and Discovery of Pyridin-4-ol Derivatives

The journey into the world of pyridine (B92270) and its derivatives began in the 19th century. The parent compound, pyridine, was first isolated from bone oil and later from coal tar. google.comwikipedia.org The structural similarity of pyridine to benzene, with one CH group replaced by a nitrogen atom, was a pivotal discovery that opened the door to a vast new field of heterocyclic chemistry. google.com

The synthesis of pyridin-4-ol derivatives, also known as 4-hydroxypyridines, followed the initial work on pyridine. These compounds are characterized by a hydroxyl group at the 4-position of the pyridine ring. A key feature of pyridin-4-ols is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. acs.org In solution, the keto (4-pyridone) form is generally favored. acs.org The development of synthetic methods to produce highly substituted pyridin-4-ol derivatives has been an area of active research, with multi-component reactions being a notable advancement. nih.gov These methods have provided chemists with versatile pathways to create a wide array of functionalized pyridin-4-ol compounds for various applications.

Significance of Nitropyridine Scaffolds in Advanced Chemical Research

The introduction of a nitro group (NO₂) onto a pyridine ring dramatically influences its chemical properties and biological activity, making nitropyridines a cornerstone in modern chemical research. researchgate.netnih.gov The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution reactions. nih.gov This reactivity is harnessed by synthetic chemists to use nitropyridines as versatile precursors for a wide range of other substituted pyridines. researchgate.netsigmaaldrich.com

From a medicinal chemistry perspective, the nitropyridine scaffold is considered a "privileged structure." researchgate.netsigmaaldrich.com This means it is a molecular framework that is recurrently found in compounds with diverse biological activities. Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as antitumor, antiviral, and anti-neurodegenerative agents. researchgate.netsigmaaldrich.com Their ability to serve as precursors for various bioactive molecules makes them invaluable tools in the drug discovery process. researchgate.net Furthermore, the nitro group itself can be crucial for the biological activity of some compounds, for instance, in the development of hypoxia-activated prodrugs. nih.gov

Current Research Frontiers Involving 3-Methyl-5-nitropyridin-4-ol

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for informed speculation on its potential research applications. The combination of the pyridin-4-ol skeleton with a nitro group and a methyl group creates a unique electronic and steric environment, suggesting several avenues for investigation.

One major area of interest is likely to be in medicinal chemistry . Given the established biological importance of nitropyridines, this compound could serve as a key intermediate or a core scaffold for the synthesis of novel therapeutic agents. The presence of the hydroxyl, nitro, and methyl groups provides multiple points for chemical modification, allowing for the generation of a library of derivatives to be screened for various biological activities. For instance, compounds derived from nitropyridines have been explored as inhibitors for various enzymes and as radiolabeled compounds for imaging techniques like Positron-Emission Tomography (PET). researchgate.net

Another frontier lies in materials science . Pyridine derivatives are known to be useful in the creation of dyes and as ligands in catalysis. researchgate.net The specific substitution pattern of this compound could impart unique photophysical or coordination properties, making it a candidate for the development of new functional materials.

The synthesis of this compound itself presents a research challenge. Developing efficient and selective synthetic routes to this compound is a crucial first step to unlocking its research potential. This could involve the nitration of a corresponding 3-methylpyridin-4-ol precursor or the construction of the substituted ring through a multi-component reaction strategy.

Detailed Research Findings

While direct research findings on this compound are limited, we can infer its potential properties and reactivity from data on analogous compounds. The tables below present data for related pyridin-4-ol and nitropyridine derivatives to provide a comparative context.

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Pyridone | 108-96-3 | C₅H₅NO | 95.10 | Colorless solid | 150 |

| 3-Methyl-4-nitropyridine N-oxide | 1074-98-2 | C₆H₆N₂O₃ | 154.12 | Powder, crystals or chunks | 136-138 |

| 3-Methyl-5-nitropyridine | 6960-20-9 | C₆H₆N₂O₂ | 138.12 | Not specified | Not specified |

| This compound | 856966-91-1 | C₆H₆N₂O₃ | 154.12 | Not specified | Not specified |

Data for related compounds is sourced from publicly available chemical databases. acs.orgsigmaaldrich.comorgsyn.orgnih.gov Data for this compound is based on its chemical formula.

Table 2: Reactivity and Synthetic Precursors of Nitropyridines

| Reaction Type | Reagents and Conditions | Product Class | Significance |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substituted Pyridines | Key method for functionalizing the pyridine ring, enabled by the electron-withdrawing nitro group. researchgate.net |

| Reduction of Nitro Group | Reducing agents (e.g., H₂, Pd/C) | Aminopyridines | Provides access to a crucial class of intermediates for pharmaceuticals and materials. researchgate.net |

| Nitration of Pyridine N-oxides | Fuming HNO₃, H₂SO₄ | Nitropyridine N-oxides | A common method to introduce a nitro group to the pyridine ring, which can then be deoxygenated. |

| Three-Component Ring Transformation | Ketones, Ammonia (B1221849) | Substituted Nitropyridines | An advanced method for the construction of complex nitropyridine structures. |

This table summarizes general reaction types and their significance for the synthesis of and from nitropyridine scaffolds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-3-5(6(4)9)8(10)11/h2-3H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGAWKJOORZHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C(C1=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596344 | |

| Record name | 3-Methyl-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856966-91-1 | |

| Record name | 3-Methyl-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methyl 5 Nitropyridin 4 Ol

Retrosynthetic Analysis and Key Precursors for 3-Methyl-5-nitropyridin-4-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. youtube.comyoutube.com For this compound, the analysis involves disconnecting the functional groups—nitro, methyl, and hydroxyl—from the pyridine (B92270) core.

The primary disconnections for this compound can be envisioned through two main pathways:

Functional Group Interconversion (FGI) on a Pre-formed Pyridine Ring: This is the most common approach. The analysis starts by removing the nitro group, which is typically installed via an electrophilic aromatic substitution reaction. This leads back to 3-methylpyridin-4-ol as a key precursor. The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the pyridone form) and the methyl group at the 3-position are strong ortho-, para-directing activators, while the pyridine nitrogen is a deactivator. The nitration would be directed to the positions ortho or para to the hydroxyl group, namely positions 3 and 5. Since position 3 is already occupied by a methyl group, the nitration is regioselectively directed to the 5-position.

Target: this compound

Disconnection (Nitration): Leads to 3-Methylpyridin-4-ol

Disconnection (Methylation/Hydroxylation): The precursor 3-methylpyridin-4-ol can be conceptually broken down further, but it is often prepared from simpler starting materials like 3-methylpyridine (B133936) (3-picoline) through oxidation. orgsyn.org

Pyridine Ring Construction: A more complex approach involves building the substituted pyridine ring from acyclic precursors. This often involves condensation reactions. For instance, a three-component ring transformation could potentially be employed, reacting a ketone, an ammonia (B1221849) source, and a fragment that provides the nitro-substituted backbone. nih.gov This strategy can be powerful for creating highly substituted pyridines that are otherwise difficult to access. nih.gov

From this analysis, 3-methylpyridin-4-ol emerges as the most logical and direct key precursor for the synthesis of this compound.

Established Synthetic Routes and Mechanistic Investigations

The synthesis of this compound generally relies on the sequential functionalization of a pyridine ring.

The introduction of a nitro group onto the pyridine ring is a critical step. Pyridine itself is highly resistant to electrophilic nitration due to the deactivating effect of the nitrogen atom, which is often protonated under the acidic conditions of nitration. However, the presence of activating groups like hydroxyl and alkyl groups facilitates the reaction.

In the case of the precursor 3-methylpyridin-4-ol, the 4-hydroxyl group is a powerful activating group that directs electrophiles to the ortho positions (3 and 5). The 3-methyl group also provides some activation. Since the 3-position is blocked, the incoming nitro group is directed almost exclusively to the 5-position.

The nitration is typically achieved using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Table 1: Typical Reaction Conditions for Nitration of Substituted Pyridinols

| Precursor | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Methylpyridine-1-oxide | H₂SO₄ / KNO₃ | 100-105°C, 2 hrs | 3-Methyl-4-nitropyridine-1-oxide | orgsyn.org |

| Substituted Pyridines | HNO₃ / Trifluoroacetic Anhydride | Chilled conditions | β-Nitropyridines | researchgate.net |

This table presents data for related compounds to illustrate common nitration conditions.

The mechanism involves the attack of the electron-rich pyridine ring (specifically the C-5 position) on the nitronium ion, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base (like water or bisulfate ion) restores the aromaticity of the ring, yielding the final product, this compound.

Methylation strategies are generally considered in the context of building the precursor, 3-methylpyridin-4-ol, rather than methylating a pre-existing 5-nitropyridin-4-ol. Introducing a methyl group onto a pyridine ring can be accomplished through various methods, but for this specific target, starting with a commercially available methylated precursor like 3-methylpyridine (3-picoline) is the most straightforward approach.

If one were to consider methylating 5-nitropyridin-4-ol, it would be challenging to achieve the desired regioselectivity for the 3-position due to the electronic effects of the existing nitro and hydroxyl groups.

The hydroxyl group at the 4-position is typically introduced by the oxidation of the corresponding pyridine. The synthesis of the key precursor, 3-methylpyridin-4-ol, often starts from 3-methylpyridine. A common method involves the oxidation of 3-methylpyridine to its N-oxide, followed by rearrangement.

A well-established procedure involves:

N-Oxidation: 3-methylpyridine is oxidized to 3-methylpyridine-1-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or a peroxy acid. orgsyn.org

Rearrangement: The 3-methylpyridine-1-oxide can then be treated with acetic anhydride, which leads to a rearrangement to form 4-acetoxy-3-methylpyridine.

Hydrolysis: Subsequent hydrolysis of the acetate (B1210297) ester yields the desired 3-methylpyridin-4-ol.

Alternatively, direct hydroxylation methods, though less common for this specific transformation, are an area of active research in C-H activation chemistry.

Novel and Green Chemistry Approaches for the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more sustainable and efficient "green" methodologies. These approaches aim to reduce waste, avoid hazardous solvents, and utilize catalytic processes.

While specific catalytic methods for this compound are not widely reported, principles from related syntheses can be applied.

Heterogeneous Catalysis: The use of solid, recyclable catalysts is a cornerstone of green chemistry. For nitration reactions, solid acid catalysts can potentially replace corrosive liquid acids like sulfuric acid. For instance, nano-titania (TiO₂) has been successfully used as a recyclable, heterogeneous catalyst for the synthesis of other nitro-substituted heterocyclic compounds, such as 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in This solvent-free method offers high yields and allows for easy separation and reuse of the catalyst. ias.ac.in Such a strategy could be adapted for the nitration of 3-methylpyridin-4-ol.

Homogeneous Catalysis: In the context of building the pyridine ring, various transition-metal-catalyzed cross-coupling and cyclization reactions represent a powerful homogeneous catalytic approach. While not a direct synthesis of the target compound, these methods offer novel ways to construct the core pyridine skeleton with the desired substitution pattern from different precursors. For example, palladium-catalyzed reactions are widely used to form C-C and C-N bonds in the synthesis of complex heterocyclic systems.

Table 2: Green Chemistry Metrics for a Catalytic Synthesis

| Metric | Description | Advantage | Reference |

|---|---|---|---|

| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. | High atom economy means less waste is generated. | ias.ac.in |

| E-Factor | The ratio of the mass of waste to the mass of product. | A lower E-factor indicates a greener process. | ias.ac.in |

| Catalyst Recyclability | The ability to reuse the catalyst for multiple reaction cycles without significant loss of activity. | Reduces cost and environmental impact. | ias.ac.in |

This table illustrates metrics used to evaluate the "greenness" of a synthetic protocol, based on a related synthesis.

The development of catalytic, solvent-free, or water-based synthetic routes for this compound remains a promising area for future research, aligning with the broader goals of sustainable chemical manufacturing.

Flow Chemistry and Continuous Synthesis Protocols

The adoption of flow chemistry for the synthesis of nitropyridine derivatives represents a significant advancement in process safety and efficiency. Nitration reactions are notoriously exothermic and can pose significant hazards when conducted in traditional batch reactors, particularly on a large scale. Continuous flow systems mitigate these risks by utilizing small reaction volumes within microreactors, which allows for superior heat and mass transfer. This precise control over reaction parameters often leads to higher yields, improved selectivity, and a safer operational environment. mdpi.comresearchgate.net

For the synthesis of related nitropyridines, such as 4-nitropyridine (B72724), a two-step continuous flow process has been successfully developed. This involves the nitration of pyridine N-oxide with nitric acid and sulfuric acid to form 4-nitropyridine N-oxide, followed by deoxygenation with a reducing agent like phosphorus trichloride. This approach minimizes the accumulation of energetic nitration intermediates, thereby enhancing safety and scalability. mdpi.com A similar strategy could be envisioned for the synthesis of this compound, potentially starting from 3-methylpyridine-1-oxide.

The integration of microwave technology with flow reactors further accelerates reaction rates, offering a synergistic approach to rapid and efficient synthesis. tn-sanso.co.jp For instance, the deuteration of aromatic compounds, a process that can be analogous to other substitution reactions on the pyridine ring, has been successfully demonstrated in a flow system incorporating a microwave reactor. tn-sanso.co.jp This technology could be adapted for the nitration or other functionalization steps in the synthesis of this compound.

Table 1: Comparison of Batch vs. Flow Synthesis for Nitration Reactions

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. | Enhanced safety due to small reaction volumes and superior heat control. mdpi.comresearchgate.net |

| Scalability | Difficult and often requires significant process redesign. | Readily scalable by extending the operation time or by "numbering-up" reactors. mdpi.com |

| Yield & Selectivity | Can be variable due to localized temperature and concentration gradients. | Often higher and more consistent due to precise control over reaction parameters. mdpi.com |

| Reaction Time | Typically longer due to slower heat and mass transfer. | Significantly shorter reaction times are often achievable. beilstein-journals.org |

Solvent-Free and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives. Methodologies that reduce or eliminate the use of hazardous solvents, employ reusable catalysts, and improve atom economy are of paramount importance.

Solvent-free, or neat, reaction conditions have been successfully applied in the synthesis of various heterocyclic compounds. For example, the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles has been achieved under neat conditions using solid nano-titania as a recyclable catalyst. mdpi.com This approach not only simplifies the reaction setup and workup but also minimizes solvent waste. Similar strategies could be explored for the key bond-forming steps in the synthesis of this compound.

The use of heterogeneous catalysts is another cornerstone of sustainable synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For the synthesis of pyridine derivatives, catalysts such as nickel-exchanged montmorillonite (B579905) have been shown to be effective in condensation reactions under flow conditions. mdpi.com The development of reusable catalysts for the specific transformations required to produce this compound would be a significant step towards a more sustainable process.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for sustainable chemistry. Microwave heating can dramatically reduce reaction times and improve yields, often under solvent-free conditions or with environmentally benign solvents like water or ethanol. rsc.org The synthesis of various pyridine derivatives has been successfully demonstrated using microwave irradiation, highlighting its potential for the efficient synthesis of the target compound. rsc.org

Table 2: Green Chemistry Metrics for Different Synthetic Approaches

| Synthetic Approach | Key Green Chemistry Features | Potential Application for this compound Synthesis |

| Solvent-Free Synthesis | Reduces solvent waste, simplifies purification. mdpi.com | Key condensation or substitution steps. |

| Heterogeneous Catalysis | Catalyst is easily recoverable and reusable. mdpi.com | Nitration, condensation, or functional group interconversions. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. rsc.org | Multiple steps in the synthetic sequence. |

| Flow Chemistry | Enhanced safety, reduced waste, better process control. mdpi.comresearchgate.net | Particularly for hazardous steps like nitration. |

Stereochemical Control and Chirality in Analogous Pyridine Derivative Synthesis

While this compound itself is not a chiral molecule, the principles of stereochemical control are crucial for the synthesis of its chiral analogs, which may have important applications in areas such as medicinal chemistry. The introduction of chirality into pyridine derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and chiral starting materials.

Asymmetric synthesis of pyridine derivatives often involves the dearomatization of the pyridine ring, followed by a stereoselective functionalization. For example, the enantioselective addition of organometallic reagents to pyridinium (B92312) salts, facilitated by a chiral catalyst, can produce chiral dihydropyridines, which can then be further elaborated.

The use of chiral auxiliaries attached to the pyridine ring or a reacting partner can direct the stereochemical outcome of a reaction. The auxiliary can then be removed in a subsequent step to yield the enantiomerically enriched product.

Synergistic bimetallic catalysis, where two different metal catalysts work in concert, has emerged as a powerful tool for achieving high levels of enantio- and diastereoselectivity in the synthesis of complex molecules. For instance, a combination of nickel and copper catalysts, each with a chiral ligand, has been used for the asymmetric addition of propargylic acetates to sulfinylamines, demonstrating precise control over the formation of stereogenic centers. Such advanced catalytic systems could be adapted for the stereoselective synthesis of chiral analogs of this compound.

Table 3: Strategies for Stereochemical Control in Pyridine Derivative Synthesis

| Strategy | Description | Example Application |

| Chiral Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Asymmetric hydrogenation, asymmetric alkylation. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Stereoselective addition reactions. |

| Chiral Pool Synthesis | A readily available chiral natural product is used as a starting material. | Synthesis of complex chiral molecules. |

| Synergistic Catalysis | Two or more catalysts work together to control stereoselectivity. | Asymmetric addition and coupling reactions. |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methyl 5 Nitropyridin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy stands as a powerful, non-destructive tool for mapping the precise connectivity and electronic environment of nuclei within a molecule. For 3-Methyl-5-nitropyridin-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, offering insights into its conformational preferences.

Due to the absence of published experimental NMR data for this compound, the following table represents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds and established substituent effects on the pyridine (B92270) ring. The predicted values are for a standard deuterated solvent like DMSO-d⁶.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| H2 | ~8.5 | - | s | Aromatic proton adjacent to the nitro group. |

| H6 | ~8.2 | - | s | Aromatic proton adjacent to the hydroxyl group. |

| -OH | ~11.0 | - | br s | Labile proton, chemical shift is concentration and temperature dependent. |

| -CH₃ | ~2.4 | ~18.0 | s | Methyl group protons. |

| C2 | - | ~145.0 | - | Carbon adjacent to the nitro group. |

| C3 | - | ~125.0 | - | Carbon bearing the methyl group. |

| C4 | - | ~158.0 | - | Carbon bearing the hydroxyl group. |

| C5 | - | ~130.0 | - | Carbon bearing the nitro group. |

| C6 | - | ~140.0 | - | Carbon adjacent to the hydroxyl group. |

2D NMR Techniques: COSY, HSQC, HMBC for Connectivity and Structure Elucidation

To move from predicted shifts to confirmed structural connectivity, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show no cross-peaks between the aromatic protons (H2 and H6) and the methyl protons, confirming their isolation from each other by quaternary carbons or heteroatoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com The HSQC spectrum would be crucial for the definitive assignment of the carbon signals. For instance, the proton signal predicted around 2.4 ppm would show a correlation to the carbon signal around 18.0 ppm, unequivocally assigning them to the methyl group. Similarly, the aromatic proton signals would correlate to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique maps couplings between protons and carbons over two to three bonds, and sometimes four in conjugated systems. chemicalbook.com This is arguably the most powerful tool for piecing together the molecular skeleton.

A hypothetical HMBC correlation table for this compound is presented below:

| Proton | Correlating Carbons (²J, ³J) | Inference |

| H2 | C3, C4, C6 | Confirms the position of H2 relative to the methyl, hydroxyl, and C6 positions. |

| H6 | C2, C4, C5 | Confirms the position of H6 relative to the nitro, hydroxyl, and C2 positions. |

| -CH₃ | C2, C3, C4 | Establishes the attachment of the methyl group at the C3 position. |

Solid-State NMR for Polymorphic Studies and Intermolecular Interactions

While solution-state NMR provides data on the molecule in a solvated, dynamic state, solid-state NMR (ssNMR) offers a window into the structure and interactions within a crystalline lattice. For this compound, ssNMR would be particularly insightful for:

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. This technique can identify and characterize different polymorphic forms.

Intermolecular Hydrogen Bonding: The presence of a hydroxyl group and a nitro group suggests the likelihood of strong intermolecular hydrogen bonding in the solid state. ssNMR, particularly through techniques like ¹H MAS (Magic Angle Spinning) and cross-polarization experiments, can probe the proximity and nature of these hydrogen bonds. For instance, the ¹H chemical shift of the hydroxyl proton in the solid state would be highly indicative of its hydrogen bonding environment.

Tautomerism: The pyridin-4-ol moiety can potentially exist in tautomeric equilibrium with its corresponding pyridone form. Solid-state ¹³C and ¹⁵N NMR could definitively distinguish between these tautomers in the crystalline state by probing the chemical environments of the relevant carbon and nitrogen atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

Based on characteristic group frequencies from similar molecules, a predicted vibrational data table for this compound is provided below.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3400-3200 | 3400-3200 | Strong, Broad (IR) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| C-H stretch (aliphatic) | 2980-2950 | 2980-2950 | Medium (IR), Medium (Raman) |

| C=C, C=N stretch (ring) | 1620-1450 | 1620-1450 | Strong (IR & Raman) |

| NO₂ asymmetric stretch | ~1550 | ~1550 | Very Strong (IR) |

| NO₂ symmetric stretch | ~1350 | ~1350 | Strong (IR), Medium (Raman) |

| O-H bend | ~1400 | ~1400 | Medium (IR) |

| C-N stretch | ~850 | ~850 | Medium (IR) |

Detailed Analysis of Nitro Group and Hydroxyl Group Vibrations

The vibrational bands of the nitro (NO₂) and hydroxyl (-OH) groups are particularly diagnostic.

Hydroxyl Group: A broad and strong absorption band in the IR spectrum between 3400 and 3200 cm⁻¹ would be a clear indication of intermolecular hydrogen bonding involving the -OH group. The exact position and shape of this band can provide qualitative information about the strength of these interactions.

Nitro Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically appearing around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The positions of these bands are sensitive to the electronic environment, and their analysis can provide insights into the electron-withdrawing nature of the nitro group within the pyridine ring.

Temperature-Dependent and Pressure-Dependent Spectroscopic Studies

Varying the temperature and pressure during IR and Raman data acquisition can reveal further details about the molecular dynamics and intermolecular forces.

Temperature-Dependent Studies: Lowering the temperature would be expected to sharpen the vibrational bands and potentially cause shifts in the positions of bands associated with hydrogen bonding. As thermal motion decreases, the hydrogen bonds become stronger and more uniform, leading to a shift of the O-H stretching vibration to a lower frequency.

Pressure-Dependent Studies: Applying high pressure can induce phase transitions and alter intermolecular distances. Monitoring the vibrational spectra as a function of pressure can help to understand the compressibility of the crystal lattice and the response of the hydrogen bonding network to external stress.

X-ray Crystallography for Crystalline State Structure and Intermolecular Packing

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. A successful crystallographic analysis of this compound would provide a wealth of precise information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule would be determined, revealing its precise geometry in the crystalline form.

Tautomeric Form: X-ray crystallography would unambiguously determine whether the molecule exists as the pyridin-4-ol or the pyridin-4-one tautomer in the solid state by locating the position of the hydrogen atom.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of all intermolecular interactions, such as hydrogen bonds between the hydroxyl group and the nitro group or the pyridine nitrogen of an adjacent molecule. It would also detail any π-π stacking interactions between the pyridine rings.

Unit Cell and Space Group: The dimensions of the unit cell and the symmetry of the crystal lattice (space group) would be established, providing fundamental information about the crystalline architecture.

Single-Crystal X-ray Diffraction: Bond Lengths, Angles, and Torsion Angles

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, revealing detailed information about its bond lengths, bond angles, and torsion angles.

Although specific crystallographic data for this compound is not yet publicly documented, we can predict the expected structural parameters based on analyses of related nitropyridine derivatives. The crystal structure would likely reveal a planar or near-planar pyridine ring. The presence of the nitro (NO₂) and hydroxyl (-OH) groups suggests the strong possibility of intermolecular hydrogen bonding, which would govern the crystal packing. For instance, studies on other pyridine derivatives show that O-H···N or O-H···O hydrogen bonds are common and play a crucial role in the formation of stable supramolecular architectures. mdpi.comacs.org

Illustrative Bond Lengths for this compound The following table presents expected bond lengths based on typical values for similar chemical environments.

| Bond | Expected Length (Å) |

| C-C (ring) | 1.37 - 1.40 |

| C-N (ring) | 1.33 - 1.35 |

| C-O | 1.35 - 1.37 |

| C-N (nitro) | 1.45 - 1.48 |

| N-O (nitro) | 1.21 - 1.23 |

| C-C (methyl) | 1.50 - 1.52 |

Illustrative Bond and Torsion Angles for this compound This table outlines the expected angles that define the molecule's geometry.

| Angle / Torsion Angle | Expected Value (°) |

| C-N-C (ring) | ~117 - 119 |

| O-C-C (ring) | ~118 - 122 |

| C-C-N (nitro) | ~117 - 120 |

| O-N-O (nitro) | ~123 - 125 |

| C-C-N-O (torsion) | ~0 or ~180 (if planar) |

Co-crystal and Salt Formation Studies for Supramolecular Assembly

The design of co-crystals and salts is a prominent strategy in crystal engineering to modify the physicochemical properties of a substance. This compound possesses both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen, making it an excellent candidate for forming co-crystals or salts with appropriate partner molecules (co-formers). mdpi.com

Co-crystallization experiments, typically involving methods like slow evaporation, liquid-assisted grinding, or slurry crystallization, could be performed with various co-formers, particularly dicarboxylic acids or other compounds capable of strong hydrogen bonding. mdpi.com The formation of these new crystalline phases can be confirmed through techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Mass Spectrometry for Isotopic Labeling Studies and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₆H₆N₂O₃), the expected exact mass can be calculated.

Expected HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ (protonated molecule) | 155.0451 |

| [M-H]⁻ (deprotonated molecule) | 153.0306 |

| [M+Na]⁺ (sodium adduct) | 177.0270 |

Confirming these exact masses experimentally would provide strong evidence for the compound's elemental formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as [M+H]⁺) which is then fragmented to produce a spectrum of product ions. nationalmaglab.org The resulting fragmentation pattern provides valuable information about the molecule's structure.

For this compound, the fragmentation pathways can be predicted based on the known behavior of related nitro-aromatic and heterocyclic compounds. nih.govnih.gov Common fragmentation events for nitro-substituted pyridines often involve the loss of the nitro group.

A proposed fragmentation pathway for the [M+H]⁺ ion of this compound would likely include the following steps:

Loss of Nitric Oxide (NO): A characteristic fragmentation for nitroaromatic compounds can be the loss of a neutral NO radical (30 Da).

Loss of the entire Nitro Group (NO₂): A common pathway involves the cleavage of the C-N bond, resulting in the loss of a neutral NO₂ molecule (46 Da). nih.gov

Loss of Carbon Monoxide (CO): Following initial fragmentation, the ring structure may undergo rearrangement and lose a neutral CO molecule (28 Da).

Loss of HCN: Cleavage of the pyridine ring itself can lead to the elimination of hydrogen cyanide (27 Da).

Plausible Fragmentation Pattern for [M+H]⁺ of this compound (Precursor Ion m/z 155.05)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 125.04 | NO | [C₆H₅NO₂]⁺ |

| 109.04 | NO₂ | [C₆H₅O]⁺ |

| 97.04 | NO + CO | [C₅H₅O]⁺ |

| 82.03 | NO₂ + HCN | [C₅H₄]⁺ |

By systematically analyzing the product ions generated in an MS/MS experiment, a detailed map of the compound's fragmentation can be constructed, further confirming its molecular structure. wikipedia.orgwikipedia.org

Chemical Reactivity and Mechanistic Studies of 3 Methyl 5 Nitropyridin 4 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions generally more challenging. This deactivation is further exacerbated by the presence of the electron-withdrawing nitro group at the 5-position. However, the hydroxyl group at the 4-position and the methyl group at the 3-position are activating, electron-donating groups.

In strongly acidic conditions, typically required for electrophilic aromatic substitution, the pyridine nitrogen is likely to be protonated, forming a pyridinium (B92312) ion. This significantly increases the electron-deficient nature of the ring, further deactivating it towards electrophilic attack. Studies on the nitration of 3-hydroxypyridine (B118123) have shown that the reaction proceeds on the conjugate acid at the 2-position. rsc.org For 3-Methyl-5-nitropyridin-4-ol, the directing effects of the substituents would compete. The hydroxyl group (as a pyridone tautomer) and the methyl group would favor substitution at the 2- and 6-positions. However, the powerful deactivating effect of the nitro group and the protonated ring makes such reactions difficult. Typical Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings. ntnu.nonih.gov

Predicting the precise outcome of electrophilic substitution on this compound is complex and would be highly dependent on the specific reaction conditions. The substitution pattern would be a result of the balance between the activating effects of the hydroxyl and methyl groups and the deactivating effects of the nitro group and the pyridine nitrogen.

Nucleophilic Substitution Reactions and Their Regioselectivity

The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAAr) due to the presence of the electron-withdrawing nitro group. The positions ortho and para to the nitro group (positions 4 and 6, and position 2) are particularly activated.

Research on related 3-R-5-nitropyridines has demonstrated that the nitro group can act as a leaving group, being displaced by various nucleophiles. researchgate.netnih.gov In some cases, the nitro group has been found to be a better leaving group than a halogen in a similar position. nih.gov For this compound, a nucleophile could potentially attack at the 5-position, leading to the displacement of the nitro group. The hydroxyl group at the 4-position, especially in its deprotonated form (phenoxide), would further activate the ring towards nucleophilic attack, although it is not a good leaving group itself.

Vicarious nucleophilic substitution (VNS) is another potential pathway, where a nucleophile attacks a hydrogen-bearing carbon atom, followed by the elimination of a leaving group from the nucleophile. This has been observed in other nitropyridines. nih.gov

The regioselectivity of nucleophilic substitution would be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required.

Redox Chemistry: Reduction of the Nitro Group and Oxidation of the Hydroxyl Group

The nitro group of this compound can be readily reduced to an amino group. This is a common transformation for nitroaromatic compounds and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C and H2), or metals in acidic media (e.g., Sn/HCl or Fe/HCl). The resulting 5-amino-3-methylpyridin-4-ol would have significantly different electronic properties and reactivity compared to the parent nitro compound. The synthesis of bioactive molecules often involves the reduction of a nitro group on a pyridine ring. nih.gov

The hydroxyl group at the 4-position can potentially be oxidized. However, the conditions required for such an oxidation might also affect other parts of the molecule, particularly the methyl group. The specific products of oxidation would depend on the oxidizing agent and the reaction conditions. There is limited specific information available on the oxidation of the hydroxyl group in this particular compound.

Tautomerism and Protropic Equilibria of the Hydroxyl Group in this compound

The 4-hydroxyl group of this compound can exhibit tautomerism, existing in equilibrium with its corresponding pyridone form, 3-methyl-5-nitro-1H-pyridin-4-one. This is a well-documented phenomenon in hydroxypyridines. For instance, studies on 2-hydroxy-5-nitropyridine (B147068) have shown that it exists in equilibrium with its keto tautomer, 5-nitro-2-pyridone, with the keto form being slightly favored. elsevierpure.comelsevierpure.com

This tautomeric equilibrium is influenced by factors such as the solvent, temperature, and pH. The pyridone tautomer has a different electronic structure and reactivity profile compared to the hydroxypyridine form. For example, the pyridone form may be more susceptible to N-alkylation. The presence of both tautomers can lead to a mixture of products in certain reactions. Computational studies on related systems have been used to predict the relative stabilities of the tautomeric forms. elsevierpure.com

Coordination Chemistry: Ligand Properties and Metal Complex Formation

The pyridine nitrogen and the hydroxyl group (or the pyridone oxygen) of this compound can act as coordination sites for metal ions. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, and the hydroxyl group, upon deprotonation, can form a metal-oxygen bond. This makes the molecule a potential bidentate ligand, capable of forming chelate complexes with a variety of metal ions.

The coordination chemistry of nitropyridine derivatives is an active area of research. The electronic properties of the ligand, and consequently the stability and properties of the resulting metal complexes, are influenced by the substituents on the pyridine ring. The electron-withdrawing nitro group would decrease the basicity of the pyridine nitrogen, potentially weakening its coordination to metal ions. Conversely, the methyl and hydroxyl/pyridone groups would have an opposing electronic effect.

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.

For electrophilic aromatic substitution, the high activation energy due to the deactivated ring would result in slow reaction rates, requiring harsh conditions. Nucleophilic aromatic substitution reactions are expected to be more favorable, with the rate depending on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

The tautomeric equilibrium between the hydroxypyridine and pyridone forms is a dynamic process. The equilibrium constant (KT) would be a key thermodynamic parameter, and the rates of interconversion would be important for understanding the reactivity in different timescales. Studies on the nitration of 3-hydroxypyridine have involved kinetic measurements to elucidate the reaction mechanism. rsc.org Similar studies on this compound would be necessary to quantitatively understand its reactivity.

Computational Chemistry and Theoretical Investigations of 3 Methyl 5 Nitropyridin 4 Ol

Intermolecular Interactions and Supramolecular Assembly Prediction

The supramolecular assembly of 3-methyl-5-nitropyridin-4-ol in the solid state is anticipated to be a sophisticated network of directed intermolecular interactions. The presence of both a strong hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the pyridyl nitrogen and the oxygen atoms of the nitro and hydroxyl groups) suggests that hydrogen bonding will be a dominant force in the crystal packing.

Hydrogen Bonding:

The primary and most influential interaction expected is the hydrogen bond originating from the 4-hydroxyl group. This group can engage in strong O-H···N or O-H···O hydrogen bonds. Computational studies on similar hydroxypyridine derivatives often reveal the formation of robust synthons based on these interactions. nih.govacs.org For instance, in many hydroxypyridinium cations, O-H···O hydrogen bonds with bond distances around 2.431 Å have been observed, indicating very strong interactions. nih.gov

Additionally, weaker C-H···O hydrogen bonds, involving the methyl group or the aromatic C-H groups of the pyridine (B92270) ring as donors and the oxygen atoms of the nitro or hydroxyl groups as acceptors, are likely to provide further stability to the crystal lattice. Research on nitroanilines co-crystallized with nitropyridines has highlighted the significant role of C-H···O interactions in reinforcing supramolecular structures.

π-π Stacking Interactions:

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing nitro group, makes it a prime candidate for π-π stacking interactions. Computational analyses on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable, with binding energies around -3.97 kcal/mol. researchgate.net The presence of the methyl group (an electron-donating group) and the nitro group (a strong electron-withdrawing group) on the pyridine ring of this compound will likely modulate the electrostatic potential of the aromatic surface, influencing the preferred stacking geometry and strength. Studies on substituted sulfoesters and sulfonamides have demonstrated that the interplay between electron-donating and electron-withdrawing groups significantly affects the intramolecular π-stacking assembly. rsc.org In the case of this compound, intermolecular π-π stacking is expected, with typical centroid-centroid distances for pyridine-based systems ranging from 3.47 Å to 3.71 Å. researchgate.net

Other Non-Covalent Interactions:

Predicted Supramolecular Assembly:

Representative Data Tables:

To provide a quantitative perspective, the following tables present typical interaction energies and geometric parameters for the types of intermolecular interactions expected in the crystal structure of this compound, based on computational studies of analogous systems.

| Interaction Type | Donor | Acceptor | Representative Energy (kcal/mol) |

| Strong Hydrogen Bond | O-H | N (pyridyl) | -5 to -8 |

| Strong Hydrogen Bond | O-H | O (nitro) | -4 to -7 |

| Weak Hydrogen Bond | C-H (methyl) | O (hydroxyl/nitro) | -0.5 to -2 |

| Weak Hydrogen Bond | C-H (ring) | O (hydroxyl/nitro) | -0.5 to -1.5 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | -2.5 to -4.5 |

| Interaction Type | Typical Distance (Å) | Typical Angle (°) |

| O-H···N | 2.6 - 2.9 | 160 - 180 |

| O-H···O | 2.7 - 3.0 | 150 - 180 |

| C-H···O | 3.0 - 3.5 | 130 - 170 |

| π-π Stacking (Centroid-Centroid) | 3.4 - 3.8 | N/A |

Strategic Utility and Advanced Derivatization Strategies of 3 Methyl 5 Nitropyridin 4 Ol in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The highly functionalized scaffold of 3-Methyl-5-nitropyridin-4-ol makes it an ideal starting material for the synthesis of more complex heterocyclic structures. The interplay of its functional groups allows for a range of synthetic manipulations, leading to the construction of both fused and polycyclic architectures.

Construction of Fused Ring Systems and Polycyclic Architectures

The strategic placement of reactive sites on the this compound ring system paves the way for the construction of various fused heterocyclic compounds. The inherent reactivity of nitropyridines, particularly their susceptibility to nucleophilic attack and their ability to undergo ring transformation reactions, provides a powerful toolkit for synthetic chemists.

One of the key strategies involves the utilization of the nitro group and the adjacent ring positions to build additional rings. For instance, the reduction of the nitro group to an amino group furnishes a key intermediate, a 5-amino-3-methylpyridin-4-ol. This newly formed amino group, in conjunction with the existing hydroxyl group, can participate in condensation reactions with various bifunctional reagents to yield fused systems.

A particularly elegant approach for the synthesis of fused pyridines is the three-component ring transformation (TCRT) of dinitropyridones, which serve as synthetic equivalents of unstable nitromalonaldehyde. researchgate.netnih.gov This methodology involves the reaction of a dinitropyridone with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to afford functionalized nitropyridines. researchgate.netnih.gov While not a direct reaction of this compound, the principles of this transformation highlight its potential. By analogy, the electron-deficient nature of the this compound ring suggests its potential participation in similar "scrap and build" strategies, where parts of the initial pyridine (B92270) ring are replaced to form a new, more complex heterocyclic system. For example, reactions with ketones in the presence of a nitrogen source could potentially lead to the formation of fused systems like pyrido[4,3-b]pyridines or other related polycyclic structures.

Furthermore, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]pyridin-5-ones from appropriately substituted pyridines demonstrates the feasibility of annulating additional heterocyclic rings onto the pyridine core. ias.ac.inmdpi.commdpi.comnih.gov These strategies often involve the initial functionalization of the pyridine ring followed by cyclization reactions. In the case of this compound, the hydroxyl group can be converted into a better leaving group, such as a chloro or tosyloxy group, to facilitate nucleophilic substitution and subsequent ring closure. The nitro group can also be a handle for various transformations that lead to ring fusion.

| Precursor Analog | Reagents | Resulting Fused System (Example) | Reference |

| Dinitropyridone | Ketone, Ammonia | Nitropyridines | researchgate.netnih.gov |

| Substituted Pyridine | Phenylisothiocyanate, etc. | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | ias.ac.inmdpi.comnih.gov |

| Substituted Pyridine | Aldehydes, Amines, Isocyanides | Pyrrolo[3,4-b]pyridin-5-ones | mdpi.com |

Applications in Natural Product Synthesis Analogs

Nitropyridine derivatives are recognized as valuable precursors in the synthesis of bioactive molecules and natural product analogs. nih.govnih.gov The functional handles on this compound allow for its incorporation into larger, more complex structures that mimic the core of natural products. The synthesis of analogs is a crucial strategy in medicinal chemistry for exploring structure-activity relationships and developing new therapeutic agents. researchgate.net

The versatility of the nitro group is again central to this application. Its reduction to an amine, followed by a plethora of well-established reactions (e.g., amide bond formation, sulfonylation, diazotization), allows for the introduction of diverse side chains and the construction of various pharmacophores. For instance, the synthesis of nitropyridine-based compounds with antimalarial activity has been reported, showcasing the utility of the nitropyridine scaffold in drug discovery. nih.gov

The general synthetic strategies for creating bioactive molecules from nitropyridines often involve nucleophilic substitution reactions, where the nitro group activates the pyridine ring towards attack. nih.gov The hydroxyl group of this compound can be exploited to attach the molecule to other fragments or to be transformed into other functional groups to facilitate the synthesis of the target analog.

Role as a Building Block for Functional Materials

The unique electronic properties of the nitropyridine scaffold suggest that this compound could serve as a valuable building block for the creation of novel functional materials. The combination of an electron-donating hydroxyl group and an electron-withdrawing nitro group on a conjugated ring system can lead to interesting optical and electronic properties.

Precursors for Polymeric Materials

Components in Optoelectronic or Supramolecular Materials

The synthesis of double-armed benzo-15-crown-5 (B77314) compounds decorated with nitropyridine fragments highlights the use of nitropyridines in creating ligands for supramolecular chemistry. nih.gov These ligands have been shown to form complexes with various metal ions. nih.gov this compound, with its potential for tautomerism and its combination of donor and acceptor groups, could be a precursor for similar or even more complex supramolecular assemblies.

The inherent charge-transfer characteristics of the molecule, arising from the donor-acceptor substitution pattern, also suggest potential applications in optoelectronic materials. Molecules with such features can exhibit non-linear optical (NLO) properties or be used as components in organic light-emitting diodes (OLEDs) or other electronic devices. Further derivatization of this compound could be employed to enhance these properties and to facilitate its incorporation into material architectures.

Derivatization for Novel Chemical Probes and Ligands

The reactivity of this compound makes it an attractive starting point for the synthesis of novel chemical probes and ligands for various applications in chemistry and biology.

The development of chemical probes is essential for studying biological systems. olemiss.educhemicalprobes.org The scaffold of this compound can be derivatized to include reporter groups (e.g., fluorophores) or reactive groups for covalent labeling of biomolecules. The synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones, for example, demonstrates how a pyridine-based heterocycle can be conjugated to a fluorescent dye to create a functional probe. frontiersin.org

Synthesis of Fluorescent Probes

The development of fluorescent probes is a cornerstone of modern chemical biology and materials science. These probes typically consist of a fluorophore linked to a recognition moiety. The scaffold of this compound offers several handles for the attachment or synthesis of a fluorescent system.

A primary route for derivatization is the reduction of the nitro group to an amine. The resulting 5-amino-3-methylpyridin-4-ol would be a versatile intermediate. This amino group can be readily coupled with a variety of fluorophores that contain activated carboxylic acids (like NHS esters) or isothiocyanates.

Another potential strategy involves the etherification or esterification of the 4-hydroxyl group to introduce a linker or directly attach a fluorescent moiety. The reactivity of this hydroxyl group is a key feature for building more complex molecular architectures.

Below is a table outlining a hypothetical reaction pathway for the derivatization of this compound into a fluorescent probe, based on established reactions of similar compounds.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Potential Fluorophore Conjugate |

| 1 | Nitro Reduction | H₂, Pd/C, Ethanol, Room Temperature | 5-Amino-3-methylpyridin-4-ol | N/A |

| 2 | Amide Coupling | Fluorescein isothiocyanate (FITC), DMF, Et₃N | FITC-conjugated pyridinol derivative | Fluorescein |

| 3 | Etherification | Propargyl bromide, K₂CO₃, Acetone | 4-(Prop-2-yn-1-yloxy)-3-methyl-5-nitropyridine | Azide-modified coumarin (B35378) (via Click Chemistry) |

This table illustrates a plausible, though not explicitly documented, route to fluorescent probes starting from this compound.

Development of Chelating Ligands for Catalysis

The pyridinol structure is a well-established motif in the design of chelating ligands for metal-catalyzed reactions. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group can form a stable five-membered chelate ring with a metal center. This bidentate coordination can be a foundation for developing more complex and catalytically active ligands.

Derivatization of this compound could lead to ligands with tailored electronic and steric properties. For instance, nucleophilic aromatic substitution reactions, potentially at the position ortho to the nitro group (if a suitable leaving group were present), could introduce additional donor atoms, creating tridentate or tetradentate ligands. The methyl group also provides a site for potential functionalization or for influencing the steric environment around a coordinated metal.

The table below presents potential chelating ligand structures that could be synthesized from this compound, drawing inspiration from the coordination chemistry of similar heterocyclic systems.

| Ligand Type | Proposed Structure | Potential Metal Partners | Potential Catalytic Application |

| Bidentate (N,O) | This compound | Cu(II), Fe(III), Zn(II) | Oxidation reactions, Lewis acid catalysis |

| Tridentate (N,N,O) | Derivative with an introduced imino or amino group | Pd(II), Ru(II), Co(II) | Cross-coupling reactions, hydrogenation |

The development of such ligands from this compound remains a prospective area of research.

Methodological Advancements Facilitated by this compound Derivatives

The reactivity of the nitropyridine core suggests that derivatives of this compound could serve as valuable intermediates in the development of new synthetic methodologies. The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack.

One key methodological advancement could be in the area of vicarious nucleophilic substitution (VNS). As has been demonstrated with other nitropyridines, the introduction of nucleophiles onto the ring can occur with high regioselectivity. For example, amination of related 4-methyl-3-nitropyridine (B1297851) has been reported. ntnu.no This type of reaction could be used to synthesize a variety of substituted pyridines that are otherwise difficult to access.

Furthermore, the nitro group itself can sometimes act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when there are other activating groups on the ring. This has been shown for compounds like methyl 3-nitropyridine-4-carboxylate, where the nitro group is displaced by a fluoride (B91410) anion. mdpi.com While the hydroxyl group at the 4-position of the title compound would influence this reactivity, it opens up possibilities for introducing a range of substituents.

The ring transformation of dinitropyridones into functionalized nitropyridines is another advanced methodology where related structures are employed. nih.gov Although this is a synthetic route to nitropyridines rather than a reaction of them, it highlights the importance of this class of compounds as synthetic targets and building blocks.

The potential of this compound derivatives as key reagents or substrates in novel synthetic transformations is significant, though it awaits detailed investigation.

Environmental and Green Chemistry Considerations for 3 Methyl 5 Nitropyridin 4 Ol and Its Derivatives

Biodegradation Pathways and Environmental Fate Modeling

Pyridine (B92270) and its derivatives are known to be degraded by various microorganisms, with the initial steps often involving hydroxylation of the pyridine ring. researchgate.nettandfonline.com For instance, the biodegradation of pyridine by Arthrobacter sp. can proceed through the formation of hydroxylated intermediates. asm.orgnih.gov The presence of a methyl group, as in 3-methylpyridine (B133936), can influence the degradation pathway. The strain Gordonia rubripertincta ZJJ has been shown to degrade 3-methylpyridine through pathways that include oxidation of the methyl group, hydroxylation of the ring, and subsequent hydrogenation. nih.gov

The nitro group on the pyridine ring introduces additional complexity. In general, the biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. Aerobic degradation often involves the enzymatic removal of the nitro group as nitrite, or its reduction to a hydroxylamino group, which can then be further transformed.

A potential biodegradation pathway for 3-Methyl-5-nitropyridin-4-ol, inferred from related compounds, could initiate with either the oxidation of the methyl group, denitrification, or further hydroxylation of the pyridine ring. The resulting intermediates would likely be more amenable to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen.

It has also been demonstrated that the biodegradation of pyridine can be significantly accelerated by coupling it with UV photolysis. nih.gov This process can generate more readily biodegradable intermediates, such as succinic acid, which can then be metabolized by microorganisms. nih.gov

Table 1: Examples of Microbial Degradation of Pyridine Derivatives

| Compound | Microorganism | Degradation Pathway Highlights | Reference |

| Pyridine | Arthrobacter sp. | Direct oxidative ring cleavage without initial hydroxylation. | asm.orgnih.gov |

| 3-Methylpyridine | Gordonia rubripertincta ZJJ | Methyl oxidation, ring hydroxylation, and hydrogenation. | nih.gov |

| Pyridine | Bacillus brevis | Capable of degrading up to 800 ppm when immobilized. | espublisher.com |

| 3-Methyl-4-nitrophenol | Burkholderia sp. strain SJ98 | Monooxygenation to methyl-1,4-benzoquinone (MBQ) and then reduction to methylhydroquinone (B43894) (MHQ). | frontiersin.org |

Environmental fate modeling is a computational tool used to predict the distribution and concentration of chemicals in various environmental compartments. These models integrate a compound's physical and chemical properties with environmental parameters to estimate its persistence, transport, and potential for exposure. For a compound like this compound, such models could predict its partitioning between soil, water, and air, and its likely persistence based on estimated degradation rates. However, the accuracy of these models is highly dependent on the availability of reliable input data, which is currently lacking for this specific compound.

Sustainable Synthesis and Waste Minimization Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comrasayanjournal.co.in The synthesis of pyridine derivatives, including this compound, can benefit significantly from the application of these principles to minimize waste and improve efficiency.

Traditional methods for the synthesis of pyridines often involve multi-step procedures with harsh reagents and the generation of significant waste streams. Modern synthetic strategies are increasingly focusing on more sustainable alternatives. nih.gov These include:

Catalysis: The use of catalysts, particularly recyclable and heterogeneous catalysts, can improve reaction efficiency and reduce waste. For example, a solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles has been developed using nano-titania as a recyclable catalyst, demonstrating high yields and low environmental impact. ias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives, often with reduced solvent usage. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents eliminates a major source of waste and potential environmental contamination.

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and can significantly reduce the number of synthetic steps and purification stages. nih.gov A three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone has been shown to be an effective method for producing nitropyridines. nih.gov

Use of Biocatalysts: Enzymes can be used to catalyze specific reactions in the synthesis of pyridine derivatives under mild conditions, offering a highly selective and environmentally benign alternative to traditional chemical methods. numberanalytics.com

For the synthesis of this compound, a green chemistry approach would involve exploring one-pot multicomponent reactions or utilizing a recyclable catalyst to minimize waste and energy consumption. The nitration of the pyridine ring, a key step in the synthesis, can be achieved using various methods, some of which have been optimized to be more environmentally friendly. orgsyn.org The choice of solvent is also crucial, with a preference for greener solvents or solvent-free conditions. biosynce.com

Table 2: Green Chemistry Approaches in Pyridine Derivative Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefits | Reference(s) |

| Catalysis | Use of recyclable nano-catalysts (e.g., nano-TiO2) | Reduced catalyst waste, high efficiency. | ias.ac.in |

| Microwave-Assisted Synthesis | Synthesis of various pyridine derivatives | Shorter reaction times, higher yields. | nih.gov |

| Multicomponent Reactions | One-pot synthesis of functionalized pyridines | High atom economy, reduced synthetic steps. | nih.govnih.gov |

| Biocatalysis | Enzymatic synthesis of pyridine derivatives | High selectivity, mild reaction conditions. | numberanalytics.com |

| Solvent-Free Synthesis | Grignard reactions and other syntheses | Elimination of solvent waste and toxicity. | ias.ac.in |

Photodegradation Mechanisms and Environmental Transformation Products

Photodegradation, the breakdown of compounds by light, is another important environmental process that can contribute to the transformation of chemicals in the environment. For pyridine-based compounds, photodegradation can occur through direct photolysis or, more commonly, through indirect photolysis involving photosensitizers or photocatalysts.

The photocatalytic degradation of pyridine has been demonstrated using semiconductor catalysts like zinc oxide (ZnO) and titanium dioxide (TiO2) under UV or solar irradiation. espublisher.com This process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. The mechanism generally involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce ROS, which subsequently attack the pyridine ring, leading to its degradation.

While specific studies on the photodegradation of this compound are not available, it is plausible that it would be susceptible to photocatalytic degradation. The presence of the nitro group and the hydroxyl group could influence the electronic properties of the molecule and its reactivity towards ROS. The expected transformation products would likely include hydroxylated derivatives, followed by ring cleavage to form smaller aliphatic compounds, and ultimately mineralization to CO2, H2O, and inorganic ions.

The degradation of other organic pollutants, such as the dye methyl orange, has been extensively studied using various photocatalytic systems, providing a general framework for understanding the potential photodegradation pathways of complex organic molecules. mdpi.commdpi.comnih.gov

Table 3: Potential Photodegradation Products of Pyridine Derivatives

| Compound | Photodegradation Conditions | Potential Transformation Products | Reference |

| Pyridine | UV photolysis | Succinic acid | nih.gov |

| Pyridine | Solar photocatalysis with ZnO | Mineralization to CO2, H2O, and inorganic ions | espublisher.com |

| Methyl Orange | Various photocatalysts | Hydroxylated intermediates, ring cleavage products | mdpi.commdpi.comnih.gov |

Future Directions and Emerging Research Avenues for 3 Methyl 5 Nitropyridin 4 Ol

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The synthesis of complex organic molecules like 3-Methyl-5-nitropyridin-4-ol is poised to be revolutionized by artificial intelligence (AI) and machine learning (ML). optimlpse.co.uknih.gov These technologies are moving beyond theoretical models to become practical tools in the modern chemistry laboratory, offering the potential to accelerate discovery and optimize synthetic routes. chemical.aibeilstein-journals.orgchimia.ch

Furthermore, machine learning models are becoming increasingly adept at predicting reaction outcomes and optimizing reaction conditions . chemrxiv.orgresearchgate.net For the synthesis of this compound, this could involve predicting the yield and purity of a reaction under various conditions, such as temperature, solvent, and catalyst choice. nih.gov By training on existing datasets of similar reactions, these models can guide chemists in selecting the optimal parameters to maximize efficiency and minimize by-product formation. nih.gov This data-driven approach reduces the need for extensive trial-and-error experimentation, saving time and resources. beilstein-journals.org

| AI/ML Application | Potential Impact on this compound Synthesis | Key Technologies |

| Retrosynthesis Planning | Rapid identification of multiple viable synthetic routes. ipb.pt | Deep Neural Networks, Graph-based Models |

| Reaction Condition Optimization | Maximization of yield and purity, reduction of by-products. chemrxiv.org | Bayesian Optimization, Random Forest Algorithms |

| Prediction of Regioselectivity | Accurate prediction of the position of functional group additions. rsc.org | Gradient Boosting Machines, Quantum Chemistry-based ML |

| Autonomous Synthesis | Fully automated, closed-loop synthesis from starting materials. researchgate.net | Robotic Platforms, Integrated AI Software |

Exploration of Novel Reactivity Patterns and Applications

The chemical structure of this compound, featuring a pyridine (B92270) ring substituted with a methyl group, a nitro group, and a hydroxyl group, suggests a rich and varied reactivity profile that is ripe for exploration. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic attack. mdpi.comntnu.no

Future research will likely focus on the selective functionalization of the pyridine core. The nitro group itself can be a versatile handle for further transformations. For instance, its reduction to an amino group would open up a wide array of subsequent reactions, such as diazotization and coupling, to introduce diverse functionalities. The strategic placement of the methyl and hydroxyl groups can also direct the regioselectivity of these reactions.

The exploration of novel catalytic applications for this compound and its derivatives is another promising avenue. The pyridine nitrogen and the hydroxyl group could act as coordination sites for metal ions, potentially forming novel catalysts for a variety of organic transformations. mdpi.com The electronic properties of the pyridine ring, tunable through modifications of the existing functional groups, could be harnessed to modulate the activity and selectivity of such catalysts.

Beyond catalysis, the unique electronic and structural features of functionalized pyridinols suggest potential applications in materials science . For example, pyridine-containing compounds have been investigated as components of organic light-emitting diodes (OLEDs) and other electronic materials. nih.govmdpi.com The introduction of a nitro group can significantly impact the photophysical properties of a molecule, and future research could explore the potential of this compound derivatives in this domain.

| Potential Application Area | Key Structural Features of this compound | Examples of Research Directions |

| Catalysis | Pyridine nitrogen and hydroxyl group as coordination sites. mdpi.com | Development of novel metal complexes for organic synthesis. |

| Materials Science | Functionalized pyridine ring with tunable electronic properties. nih.govmdpi.com | Investigation as components for OLEDs or other electronic devices. |

| Medicinal Chemistry | Privileged pyridine scaffold with diverse functional handles. nih.gov | Synthesis of libraries of derivatives for biological screening. mdpi.com |

| Agrochemicals | Pyridine core, a common motif in agrochemicals. | Exploration of herbicidal or fungicidal activity. |

Development of Advanced Analytical Techniques for Characterization

The unambiguous characterization of this compound and its future derivatives will necessitate the application and further development of advanced analytical techniques. The presence of multiple functional groups and the potential for isomerism present unique analytical challenges.

Nuclear Magnetic Resonance (NMR) spectroscopy will remain a cornerstone for structural elucidation. ipb.ptresearchgate.net Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), will be crucial for definitively assigning the connectivity and spatial arrangement of atoms within the molecule. diva-portal.org For complex derivatives, computational prediction of NMR spectra using quantum chemical methods can provide valuable assistance in interpreting experimental data. nsf.gov The development of new NMR pulse sequences and the application of machine learning to spectral analysis could further enhance the speed and accuracy of characterization.

Mass spectrometry (MS) is another indispensable tool. High-resolution mass spectrometry (HRMS) will be essential for determining the elemental composition of this compound and its reaction products with high accuracy. Tandem mass spectrometry (MS/MS) will be employed to probe the fragmentation patterns of the molecule, providing valuable structural information. nih.govyoutube.com The development of novel ionization techniques and the use of ion mobility-mass spectrometry could aid in the differentiation of isomers that are difficult to distinguish by conventional MS methods. chemrxiv.org

The combination of chromatographic separation techniques, such as HPLC and GC, with these advanced spectroscopic methods will be critical for the analysis of complex reaction mixtures and for ensuring the purity of synthesized compounds.

| Analytical Technique | Application for this compound | Future Developments |

| Advanced NMR Spectroscopy | Definitive structural elucidation and isomer differentiation. ipb.pt | AI-assisted spectral analysis, computational prediction of spectra. nsf.gov |